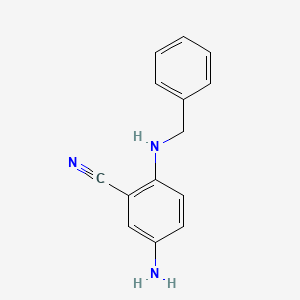

5-Amino-2-(benzylamino)benzonitrile

説明

Contextualization within Substituted Benzonitrile (B105546) Chemistry

5-Amino-2-(benzylamino)benzonitrile is a member of the substituted benzonitrile class of compounds. Benzonitriles are characterized by a benzene (B151609) ring attached to a cyano (-CN) group. atamankimya.com This functional group is highly significant in organic chemistry due to its versatility in transformations into other functionalities and its presence in numerous materials and pharmaceuticals. acs.org

The properties and reactivity of a benzonitrile molecule are heavily influenced by the nature and position of other substituents on the aromatic ring. acs.org The presence of both an amino (-NH2) group and a benzylamino (-NHCH2C6H5) group on the this compound backbone classifies it as a di-substituted aminobenzonitrile. These amino functionalities can significantly impact the electronic properties of the nitrile group and the benzene ring, influencing its potential as an intermediate in the synthesis of more complex molecules. ontosight.ai Benzonitrile derivatives are key precursors in the creation of various chemicals, including pharmaceuticals, dyes, and resins. atamankimya.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 952917-89-4 | C14H13N3 | 223.27 |

| Benzonitrile | 100-47-0 | C7H5N | 103.12 |

| 5-Amino-2-fluorobenzonitrile | 53312-81-5 | C7H5FN2 | 136.13 |

This table is generated based on available data from chemical databases and may be subject to revision with further experimental validation.

Historical Perspectives on Related Benzonitrile Derivatives in Academic Literature

The parent compound, benzonitrile, has a long history in chemical literature, first reported by Hermann Fehling in 1844. atamankimya.comwikipedia.org He identified it as a product of the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and coined the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. atamankimya.comwikipedia.org

Over the decades, research into substituted benzonitriles has expanded significantly. These compounds have been recognized as crucial intermediates for a wide array of pharmacologically important molecules. chemicalbook.com For instance, substituted benzonitriles are integral to the synthesis of benzodiazepine (B76468) derivatives, which include neuroleptics, sedatives, and muscle relaxants. chemicalbook.com

The academic literature contains numerous examples of the synthesis and application of various benzonitrile derivatives. For example, 2-amino-5-chlorobenzonitrile (B58002) has been synthesized through a multi-step process starting from anthranilic acid. chemicalbook.com Other studies have focused on the synthesis of fluorinated benzonitrile compounds with unique photophysical and electrochemical properties. acs.orgnih.gov Research has also been conducted on benzothiazole-benzonitrile based chromophores for their antimicrobial properties. researchgate.net These examples highlight the sustained interest in developing novel synthetic routes and exploring the properties of new benzonitrile derivatives.

Research Rationale and Potential Academic Impact of this compound Studies

While specific research dedicated to this compound is not extensively documented in public literature, the rationale for its study can be inferred from research on analogous structures. The compound serves as an organic building block, a foundational molecule for constructing more complex chemical entities. bldpharm.com

The academic impact of studying this compound lies in several key areas:

Novel Synthesis Development: Research into the synthesis of this compound would contribute new methodologies to the field of organic chemistry. The presence of multiple reactive sites—the amino groups and the nitrile—presents both challenges and opportunities for selective chemical transformations.

Medicinal Chemistry Scaffolding: Benzonitrile derivatives are known to be biologically active. ontosight.aiontosight.ai The unique substitution pattern of this compound makes it a candidate for investigation as a scaffold for new therapeutic agents. For example, compounds containing a benzylamino moiety have been designed as tyrosinase inhibitors, which are relevant for treating hyperpigmentation-related diseases. mdpi.comnih.gov

Materials Science: The aromatic and nitrile functionalities are common in materials with specific electronic and photophysical properties. Studies on novel benzonitrile compounds have explored their potential in applications such as thermally activated delayed fluorescence (TADF). acs.orgnih.gov Investigating the properties of this compound could reveal new applications in materials science.

In essence, the study of this compound holds the potential to expand the synthetic toolkit available to chemists and to uncover new molecules with valuable biological or material properties, thereby enriching the broader field of chemical science.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-chlorobenzamide |

| 2-amino-5-chlorobenzonitrile |

| 2-amino-5-chlorobenzoyl chloride |

| 5-chloroanthranilic acid |

| 5-Amino-2-fluorobenzonitrile |

| 5-Amino-2-(morpholin-4-yl)benzonitrile |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one |

| Ammonium benzoate |

| Anthranilic acid |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-2-(benzylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDKWLZMPOXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589876 | |

| Record name | 5-Amino-2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952917-89-4 | |

| Record name | 5-Amino-2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Amino 2 Benzylamino Benzonitrile

Direct Synthetic Routes

Direct synthetic routes to 5-Amino-2-(benzylamino)benzonitrile involve the formation of the key carbon-nitrogen bond between the benzonitrile (B105546) core and the benzylamine (B48309) moiety in a single or a few straightforward steps.

Nucleophilic Substitution Approaches Utilizing Halogenated Benzonitriles

A primary and widely utilized method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with a di-substituted benzonitrile bearing a halogen atom at the 2-position and a nitro group at the 5-position. The halogen, often fluorine or chlorine, serves as a leaving group, which is displaced by the nucleophilic attack of benzylamine. The nitro group is subsequently reduced to an amino group to yield the final product.

For instance, 2-fluoro-5-nitrobenzonitrile (B100134) can be reacted with benzylamine in a suitable solvent. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack. Following the substitution reaction, the intermediate, 2-(benzylamino)-5-nitrobenzonitrile, is then subjected to reduction. Common reducing agents for the conversion of an aromatic nitro group to an amine include tin(II) chloride (SnCl2) or catalytic hydrogenation.

A similar strategy can be employed starting with 2-chloro-5-nitrobenzonitrile. The choice between a fluoro or chloro derivative often depends on reactivity and availability, with fluoro-substituted compounds generally exhibiting higher reactivity towards nucleophilic aromatic substitution.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Starting Material | Reagents | Key Steps | Product |

| 2-Fluoro-5-nitrobenzonitrile | 1. Benzylamine2. SnCl2·2H2O or H2/Pd | 1. Nucleophilic aromatic substitution2. Reduction of nitro group | This compound |

| 2-Chloro-5-nitrobenzonitrile | 1. Benzylamine2. Fe/HCl or Na2S2O4 | 1. Nucleophilic aromatic substitution2. Reduction of nitro group | This compound |

Catalytic Amination Protocols (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of aryl-nitrogen bonds. mdpi.comnih.gov In the context of synthesizing this compound, this would typically involve the reaction of a halogenated benzonitrile, such as 2-bromo-5-aminobenzonitrile or 2-chloro-5-aminobenzonitrile, with benzylamine.

The reaction is catalyzed by a palladium complex, often formed in situ from a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos). A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to facilitate the catalytic cycle. This method is valued for its broad substrate scope and functional group tolerance. rsc.org

Reductive Amination Strategies

Reductive amination provides another direct pathway to this compound. libretexts.orgyoutube.comorganic-chemistry.orgyoutube.comyoutube.com This strategy typically involves the reaction of 2-amino-5-cyanobenzaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The reaction is generally carried out in the presence of a reducing agent. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). youtube.com The latter is often preferred as it is a milder reducing agent and selectively reduces the imine in the presence of the aldehyde. Industrial-scale productions might utilize catalytic hydrogenation. libretexts.org

Indirect Synthetic Pathways and Precursor Modifications

Copper-Mediated Benzonitrile Formation from Phenylacetic Acid Derivatives

Copper-catalyzed reactions can be employed in the synthesis of benzonitrile derivatives. nih.govrsc.org While not a direct synthesis of the final product, this methodology can be used to construct a key benzonitrile intermediate. For example, a suitably substituted phenylacetic acid derivative could potentially be converted to the corresponding benzonitrile through a copper-catalyzed cyanation reaction. Subsequent functional group transformations would then be necessary to introduce the amino and benzylamino groups. This approach is less common for this specific target but represents a viable strategy in the broader context of benzonitrile synthesis. mdpi.com

Transformation of Related Amino-Thiazole Intermediates

In some instances, the synthesis of related heterocyclic compounds can serve as a precursor to the desired benzonitrile. For example, the synthesis of certain 2-aminothiazole (B372263) derivatives can proceed through intermediates that, upon further chemical manipulation, could potentially be converted to this compound. jocpr.comnih.govmdpi.comgoogle.com This would likely involve ring-opening and rearrangement reactions, followed by the introduction of the benzylamino group. This represents a more complex and less direct synthetic strategy.

Methodological Optimization in Synthesis

The efficient synthesis of this compound and related compounds is a focal point of contemporary organic chemistry, driven by the need for higher yields, greater purity, and more environmentally benign processes. Optimization strategies are multifaceted, encompassing the core components of the reaction system.

Catalyst and Ligand System Development for Enhanced Yield and Selectivity

The choice of catalyst and accompanying ligands is paramount in directing the outcome of synthetic reactions leading to aminobenzonitrile derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for the formation of the C-N bond, a key step in the synthesis of N-aryl and N-heteroaryl amines. nih.gov

Recent studies have highlighted the efficacy of palladium complexes with bulky N-heterocyclic carbene (NHC) ligands. For instance, a palladium complex featuring an expanded-ring NHC ligand, (THP-Dipp)Pd(cinn)Cl, has proven to be highly competent for the Buchwald-Hartwig amination of low-reactivity 5-amino-1,2,3-triazoles. nih.gov The use of such bulky ligands can prevent the formation of N,N-diarylated byproducts, even when an excess of the amine component is used. nih.gov Optimization of catalyst loading is also crucial; increasing the catalyst loading from 2 mol% to 5 mol% has been shown to drive reactions to full conversion, significantly improving the yield of the desired product. nih.gov

The development of novel catalytic systems extends to the use of recyclable nanocatalysts. For example, a magnetic nanoparticle-supported catalyst, Fe3O4@SiO2@vanillin@thioglycolic acid, has been successfully used for the green synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org This catalyst can be easily recovered using an external magnet and reused for multiple cycles with minimal loss of activity, offering a sustainable alternative to traditional homogeneous catalysts. rsc.org

Table 1: Catalyst Systems in Aminobenzonitrile Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| (THP-Dipp)Pd(cinn)Cl (er-NHC-Pd) | Buchwald-Hartwig Amination | High efficiency for low-reactive amines, prevents N,N-diarylation. | nih.gov |

| Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | Three-component mechanochemical reaction | Recyclable, environmentally friendly, high yields, short reaction times. | rsc.org |

Solvent Engineering and Reaction Condition Fine-Tuning

The selection of an appropriate solvent and the fine-tuning of reaction conditions are critical for maximizing yield and selectivity. The solvent can influence reactant solubility, catalyst activity, and the position of chemical equilibria. In the synthesis of aminobenzonitriles and related structures, a variety of solvents are employed, each with specific advantages.

For instance, in the synthesis of benzoylthieno[2,3-b]pyridines, a convergent approach utilizes solvents like 1,4-dioxane (B91453) for the formation of enamine intermediates and dimethylformamide (DMF) for the subsequent reaction to form carbonitrile fragments. mdpi.com The choice of ethanol (B145695) as a solvent for the final coupling step, conducted at reflux, highlights the importance of matching the solvent to the specific reaction requirements. mdpi.com

Temperature is another critical parameter. The synthesis of benzonitrile from benzamide (B126) using ammonium (B1175870) sulfamate (B1201201) involves a two-stage heating process. The first stage is maintained at 150-160°C for several hours, followed by a gradual increase to 200°C to facilitate the decomposition of an intermediate and formation of the final product. youtube.com Similarly, the dehydration of 2-aminobenzamide (B116534) to 2-aminobenzonitrile (B23959) using phenylphosphonic dichloride is carried out at 60°C in pyridine. researchmap.jp

The use of additives can also significantly impact the reaction outcome. In the context of amine protection using carbon dioxide, the presence of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) leads to the formation of specific carbamate (B1207046) adducts, demonstrating the intricate interplay between solvent and additives. mdpi.com

Advanced Purification Techniques (e.g., Chromatographic Resolution)

The isolation and purification of the target compound from a complex reaction mixture is a crucial final step in any synthetic sequence. For aminobenzonitrile derivatives, which may exist as part of a mixture of isomers or with unreacted starting materials, advanced purification techniques are often necessary.

Recrystallization is a common method for purifying solid products. Benzoylthieno[2,3-b]pyridine derivatives, for example, are recrystallized from methanol (B129727) to obtain the pure compounds. mdpi.com However, when dealing with isomeric mixtures that are difficult to separate, as in the case of certain carbonitrile intermediates, the crude mixture may be carried forward to the next step, with purification deferred to a later stage. mdpi.com

For the separation of enantiomers of chiral aminobenzodiazepinones, which are precursors to antiviral agents, liquid chromatographic resolution on chiral stationary phases (CSPs) is a powerful technique. nih.gov Different CSPs, such as those based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6, exhibit different chiral recognition mechanisms and efficiencies. nih.gov The mobile phase composition, including the type of organic modifier, acid, and salt concentration, must be carefully optimized to achieve high separation factors and resolution. nih.gov For instance, a CSP based on (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 was found to be most effective with a mobile phase of 80% ethanol in water containing perchloric acid and ammonium acetate. nih.gov

Table 2: Purification Techniques for Aminobenzonitrile Derivatives

| Technique | Application Example | Key Considerations | Reference |

|---|---|---|---|

| Recrystallization | Purification of benzoylthieno[2,3-b]pyridine derivatives from methanol. | Solvent selection is critical for obtaining high purity and yield. | mdpi.com |

| Liquid Chromatography on Chiral Stationary Phases | Resolution of enantiomers of 3-amino-1,4-benzodiazepin-2-ones. | Choice of CSP and optimization of mobile phase composition are crucial for effective separation. | nih.gov |

Sustainable Synthesis Considerations (e.g., Microscale Techniques)

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. A key aspect of this is the development of more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One approach is the use of in situ and reversible protection/deprotection strategies. The reaction of amines with carbon dioxide to form carbamates, which can be reversed under relatively mild thermal conditions, offers a sustainable alternative to traditional protecting groups. mdpi.com This "in situ, reversible" protection scheme allows for the recycling of CO2 and reduces the number of synthetic steps and the amount of waste generated. mdpi.com

The development of mechanochemical methods, which involve reactions conducted by grinding or milling, often in the absence of a solvent, is another significant advancement in sustainable synthesis. The use of a recyclable magnetic nanocatalyst in a three-component mechanochemical reaction to produce 5-amino-pyrazole-4-carbonitriles exemplifies this approach. rsc.org This method is not only environmentally friendly but also offers operational simplicity, high yields, and short reaction times. rsc.org

While not explicitly detailed for this compound in the provided context, the principles of microscale synthesis, which involves carrying out reactions on a much smaller scale, are also a cornerstone of sustainable chemistry. This approach minimizes the use of reagents and solvents, reduces waste, and can enhance safety. The general trend towards miniaturization and efficiency in chemical synthesis is applicable to the production of a wide range of specialty chemicals.

Chemical Reactivity and Transformation Pathways of 5 Amino 2 Benzylamino Benzonitrile

Reactivity of the Benzylamino Moiety

The benzylamino group, a secondary amine attached to both an aromatic ring and a benzyl (B1604629) group, exhibits a rich and varied reactivity profile. Its chemical behavior is influenced by the electron-donating nature of the amino group and the steric and electronic effects of the benzyl substituent.

Nucleophilic Reactivity and Participation in Substitution Reactions

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in various substitution reactions. For instance, it can react with alkyl halides, although the reactivity is generally lower than that of primary amines due to steric hindrance from the benzyl group.

The primary amino group at the 5-position can also undergo similar reactions. The relative reactivity of the two amino groups is influenced by steric factors and the electronic environment of the aromatic ring. In reactions with electrophiles, the less sterically hindered primary amino group is often favored to react first.

| Reactant Type | General Reaction Conditions | Expected Product(s) |

| Alkyl Halide (e.g., CH₃I) | Polar solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃) | N-alkylation at the primary or secondary amine |

| Acyl Chloride (e.g., Acetyl Chloride) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N) | N-acylation at the primary or secondary amine |

Oxidation and Reduction Processes of the Amine Functionality

The benzylamino moiety is susceptible to oxidation. Treatment of N-benzylanilines with oxidizing agents like manganese dioxide can lead to the formation of the corresponding benzalanilines (imines) acs.org. This transformation involves the oxidation of the benzylic C-H bond and the N-H bond. In the case of 5-Amino-2-(benzylamino)benzonitrile, oxidation could potentially lead to a complex mixture of products due to the presence of the other amino group.

The mechanism of oxidation of N-benzylanilines to benzylideneanilines with reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol (B129727) has been studied, suggesting a process involving attack on both the amine nitrogen and a benzyl proton rsc.org. Visible-light-induced photoxidation in the presence of a catalyst can also lead to the formation of quinoline (B57606) derivatives from N-benzylanilines and alcohols rsc.orgrsc.org.

Conversely, while the amine functionalities are already in a reduced state, the nitrile group can be reduced, as discussed in a later section.

| Oxidizing Agent | Typical Conditions | Expected Product Type |

| Manganese Dioxide | Benzene (B151609), reflux | Imine (Benzalaniline derivative) |

| Iodine/Base | Alkaline methanol | Imine (Benzylideneaniline derivative) |

| K₂S₂O₈ | Pyridine, MeCN | N-arylsulfonylimine (if N-sulfonylated) nih.gov |

Derivatization Reactions of the Benzylamino Group (e.g., Acylation)

The benzylamino group, along with the primary amino group, can be readily derivatized through acylation. This common transformation involves the reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. Such reactions are fundamental in organic synthesis for the protection of amino groups or for the synthesis of amides with specific biological activities nih.gov.

The acylation of N-aryl systems can be achieved using various conditions, including heating in a suitable solvent or using a strong base to deprotonate the amine prior to the addition of the acyl chloride reddit.comorganic-chemistry.org. The choice of conditions can influence the selectivity of acylation between the primary and secondary amino groups.

| Acylating Agent | Base | Solvent | Expected Product |

| Acetyl Chloride | Pyridine | Dichloromethane | N-acetylated derivative |

| Acetic Anhydride | Triethylamine | Tetrahydrofuran | N-acetylated derivative |

| Benzoyl Chloride | Sodium Hydroxide | Water/DCM (Schotten-Baumann) | N-benzoylated derivative |

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis to form amides and carboxylic acids, and reduction to form primary amines.

Hydrolysis Pathways to Amides and Carboxylic Acids

The hydrolysis of nitriles is a well-established reaction that can be catalyzed by either acid or base. Under controlled conditions, the hydrolysis of a nitrile can be stopped at the amide stage. However, with prolonged reaction times or harsher conditions, the hydrolysis proceeds to the corresponding carboxylic acid youtube.comyoutube.com.

For this compound, hydrolysis would convert the nitrile group into either a carboxamide or a carboxylic acid group, yielding 5-amino-2-(benzylamino)benzamide or 5-amino-2-(benzylamino)benzoic acid, respectively. The presence of the amino groups on the aromatic ring can influence the rate of hydrolysis due to their electronic effects.

| Hydrolysis Condition | Intermediate Product | Final Product |

| Acid-catalyzed (e.g., H₂SO₄, H₂O, heat) | 5-Amino-2-(benzylamino)benzamide | 5-Amino-2-(benzylamino)benzoic acid |

| Base-catalyzed (e.g., NaOH, H₂O, heat) | 5-Amino-2-(benzylamino)benzamide | 5-Amino-2-(benzylamino)benzoate salt |

Reduction of the Nitrile to Primary Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. This transformation is a valuable method for synthesizing amines. Common methods for nitrile reduction include catalytic hydrogenation and reduction with metal hydrides wikipedia.org.

Catalytic hydrogenation is often the most economical method, employing catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere wikipedia.orgacsgcipr.org. The reaction conditions, such as catalyst choice, solvent, and pH, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts acsgcipr.org.

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. Other reagents such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been shown to be effective for the reduction of a wide variety of aromatic nitriles nih.govorganic-chemistry.org.

| Reducing Agent | Typical Conditions | Expected Product |

| H₂/Raney Ni | Ethanol (B145695), NH₃ (to suppress side reactions) | 5-Amino-2-(benzylamino)benzylamine |

| H₂/Pd/C | Methanol, elevated pressure | 5-Amino-2-(benzylamino)benzylamine |

| LiAlH₄ | 1. THF or Diethyl ether; 2. H₂O workup | 5-Amino-2-(benzylamino)benzylamine |

| Diisopropylaminoborane/LiBH₄ | THF, reflux for electron-rich systems | 5-Amino-2-(benzylamino)benzylamine nih.gov |

Cycloaddition and Other Cyclization Reactions Leading to Heterocycles

The structure of this compound, featuring a nitrile group adjacent to a secondary amine and another primary amine on the aromatic ring, makes it a prime candidate for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems. The most anticipated reactions involve the participation of the 2-(benzylamino) and the cyano functionalities to construct fused heterocyclic rings, such as quinazolines.

Numerous studies on 2-aminobenzonitrile (B23959) derivatives have demonstrated their utility as precursors for quinazoline (B50416) and quinazolinone synthesis. These transformations are often facilitated by transition metal catalysts and can proceed through tandem reactions. For instance, copper-catalyzed oxidative cyclization of 2-aminobenzonitriles with alcohols can yield quinazolinones, with air often serving as the oxidant. rsc.org Similarly, ruthenium and cobalt complexes have been employed to catalyze the tandem synthesis of quinazolinones from 2-aminobenzonitriles and an alcohol-water system. rsc.orgacs.org In these reactions, the alcohol is typically oxidized to an aldehyde in situ, which then reacts with the amino group, followed by intramolecular cyclization involving the nitrile. The presence of the benzyl group on the nitrogen in this compound would likely lead to N-benzyl substituted quinazoline derivatives.

Palladium-catalyzed cascade reactions provide another route, reacting 2-aminobenzonitriles with partners like aldehydes and arylboronic acids to produce a diverse range of quinazolines. organic-chemistry.org Transition-metal-free methods have also been developed; for example, the reaction of 2-aminobenzonitriles with ynones, promoted by a base, proceeds via an aza-Michael addition followed by intramolecular annulation to afford substituted 4-aminoquinolines. cardiff.ac.uk

Beyond quinazoline formation, the nitrile group can participate in [3+2] cycloaddition reactions. For example, benzonitrile (B105546) oxides react with various dipolarophiles. researchgate.netrsc.orgmdpi.com While this is an intermolecular reaction, it highlights the reactivity of the cyano group, which could potentially react with a suitable 1,3-dipole. The primary amino group at the 5-position could also be involved in forming other heterocyclic systems, although this is less documented in the context of the 2-aminobenzonitrile scaffold's primary cyclization pathways.

Table 1: Representative Catalytic Systems for Heterocycle Synthesis from 2-Aminobenzonitrile Precursors This table summarizes reaction types applicable to the 2-aminobenzonitrile core, which is analogous to the core structure of this compound.

| Product Heterocycle | Reactants (with 2-aminobenzonitrile) | Catalyst/Conditions | Reference |

|---|---|---|---|

| Quinazolinones | Benzyl Alcohols | Copper catalyst, Air (oxidant) | rsc.org |

| Quinazolinones | Aliphatic Alcohols | Ruthenium(II) complex, Water | rsc.org |

| Quinazolinones | Aliphatic Alcohols | Cobalt salt, PP3 ligand, Water | acs.org |

| 4-Arylquinazolines | Triethyl orthocarboxylates, Boronic Acids | Palladium(II) catalyst | organic-chemistry.org |

| Quinolines | Aldehydes, Arylboronic Acids | Palladium catalyst | organic-chemistry.org |

| 4-Aminoquinolines | Ynones | Base-promoted (e.g., t-BuOK) | cardiff.ac.uk |

Reactivity of the Substituted Aromatic Ring

The reactivity of the benzene ring in this compound towards substitution is governed by the electronic effects of its three substituents: the cyano group (-CN), the benzylamino group (-NHBn), and the amino group (-NH₂).

Electrophilic Aromatic Substitution Patterns and Regioselectivity

To predict the regioselectivity of electrophilic aromatic substitution (EAS), one must consider the directing effects of each substituent.

Amino group (-NH₂) at C5: This is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density at positions C4 and C6.

Benzylamino group (-NHBn) at C2: This is also a strong activating group and is ortho, para-directing. It directs incoming electrophiles towards position C3 (the other ortho position, C1, is substituted) and C5 (which is already substituted).

Cyano group (-CN) at C1: This is a deactivating group due to its electron-withdrawing nature and is meta-directing, pointing towards positions C3 and C5.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -CN | C1 | Deactivating (electron-withdrawing) | meta | C3, C5 |

| -NHBn | C2 | Activating (electron-donating) | ortho, para | C3, C5 |

| -NH₂ | C5 | Strongly Activating (electron-donating) | ortho, para | C4, C6 |

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N Bond Formation)

The scaffold of this compound is amenable to various transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming C-C and C-N bonds. libretexts.orgyoutube.com While the molecule itself lacks a typical halide handle for reactions like Suzuki or Buchwald-Hartwig amination, C-H activation provides a powerful alternative for functionalization.

Palladium, nickel, or copper catalysts could potentially be used to functionalize the C-H bonds of the aromatic ring. Given the electronic activation provided by the amino groups, C-H arylation, alkenylation, or amination could be envisioned. The most likely sites for such activation would mirror the reactivity in electrophilic substitution, targeting the electron-rich positions C4 and C6.

Furthermore, the primary and secondary amino groups themselves can act as nucleophiles in coupling reactions. For example, a related aryl halide could be coupled with the primary amino group at C5 in a Buchwald-Hartwig-type reaction to form a diarylamine, although this would be an intermolecular process. youtube.com

Advanced methods that merge different catalytic cycles, such as photoredox and nickel catalysis, have enabled complex transformations like the three-component aminoarylation of alkenes. nih.gov A molecule like this compound, with its multiple nucleophilic sites, could theoretically participate in similar multicomponent reactions, leading to highly complex molecular architectures.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

For the cyclization to form quinazolines , the mechanisms are often complex and catalyst-dependent.

In the copper-catalyzed reaction with alcohols, a proposed mechanism involves the initial oxidation of the alcohol to an aldehyde. rsc.org This is followed by the formation of an imine with the 2-amino group, intramolecular attack of the imine nitrogen onto the nitrile carbon, and subsequent tautomerization and oxidation to yield the aromatic quinazolinone.

For the Ru(II)-catalyzed tandem synthesis, DFT studies and control experiments suggest a metal-ligand cooperative mechanism. rsc.org

In the base-promoted synthesis of 4-aminoquinolines from 2-aminobenzonitriles and ynones, control experiments have helped to elucidate the pathway. The use of a radical scavenger like TEMPO did not inhibit the reaction, ruling out a radical mechanism. The reaction is believed to proceed through a sequential aza-Michael addition of the amino group to the ynone, followed by an intramolecular cyclization (annulation) where the intermediate enamine nitrogen attacks the nitrile carbon. cardiff.ac.uk

For cycloaddition reactions , such as the [3+2] cycloaddition of benzonitrile oxides to a double or triple bond, DFT studies have been instrumental. researchgate.netmdpi.com These studies often show that the reactions are polar, one-step processes. The regioselectivity is controlled by the electronic properties of the reactants, with the analysis of frontier molecular orbitals (HOMO-LUMO) or conceptual DFT indices helping to predict which regioisomer will be favored. mdpi.com

The mechanism of transition metal-catalyzed cross-coupling reactions generally involves a catalytic cycle. libretexts.orgyoutube.com A typical cycle for a C-H activation/coupling reaction would include:

C-H Activation/Coordination : The transition metal coordinates to the aromatic ring and cleaves a C-H bond, forming a metallacyclic intermediate.

Oxidative Addition : If a coupling partner like an aryl halide is used, it adds to the metal center, increasing the metal's oxidation state.

Reductive Elimination : The two organic fragments on the metal center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active catalyst for the next cycle. youtube.com

These mechanistic principles, derived from studies on analogous systems, provide a solid framework for predicting and understanding the rich and varied chemistry of this compound.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Benzylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-Amino-2-(benzylamino)benzonitrile offers a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, and the protons of the amino groups.

The aromatic region of the spectrum is particularly informative. The protons on the substituted benzonitrile ring exhibit a characteristic splitting pattern that allows for their unambiguous assignment. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at the C4 position. The proton at C4 would likely present as a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C3 should appear as a doublet, coupled to the proton at C4.

The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in the aromatic region. The methylene protons of the benzyl group are expected to produce a singlet or a finely split multiplet, depending on the rotational freedom and potential coupling with the adjacent NH proton. The protons of the primary amine (at C5) and the secondary amine (linking the benzyl group) are also observable, with their chemical shifts and signal broadness being influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.20-7.40 | m | Phenyl-H (5H) |

| ~7.15 | d | H-6 |

| ~6.80 | dd | H-4 |

| ~6.70 | d | H-3 |

| ~5.50 | s (br) | NH (benzylamino) |

| ~4.30 | s | CH₂ |

| ~3.60 | s (br) | NH₂ |

Note: Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their chemical environments. For this compound, the spectrum would display signals for the fourteen carbon atoms present.

The carbon atom of the nitrile group (C≡N) is expected to appear in the characteristic downfield region for nitriles. The aromatic carbons of both the benzonitrile and benzyl rings will resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the attached substituents. The quaternary carbons (C1, C2, C5, and the ipso-carbon of the benzyl group) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methylene carbon of the benzyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~148 | C-5 |

| ~139 | Phenyl-C (ipso) |

| ~133 | C-4 |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~127 | Phenyl-CH |

| ~120 | C-6 |

| ~119 | CN |

| ~115 | C-3 |

| ~105 | C-1 |

| ~48 | CH₂ |

Note: Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the benzonitrile and benzyl aromatic rings. For instance, a cross-peak between the signals assigned to H-3 and H-4 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons by linking them to their attached protons, whose assignments were determined from the ¹H NMR and COSY spectra.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₄H₁₃N₃), the expected accurate mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 224.1182 |

| [M+Na]⁺ | 246.1002 |

Note: Calculated values for the most abundant isotopes.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses that confirm its structure.

A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91, which is a very common and intense peak in the mass spectra of benzyl-containing compounds. The remaining fragment, the 2,5-diaminobenzonitrile (B76791) radical cation, could also be observed. Further fragmentation of the benzonitrile portion of the molecule could involve the loss of HCN from the nitrile group. Analysis of these and other fragmentation pathways provides corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in this compound. While specific experimental spectra for this exact compound are not widely available in the public domain, a detailed analysis can be constructed based on the well-established characteristic frequencies of its constituent functional groups and data from structurally related molecules.

The vibrational spectrum of this compound is dominated by the characteristic modes of its primary functional groups: the amino (-NH₂), secondary amine (-NH-), cyano (-CN), and aromatic and aliphatic C-H bonds.

-NH₂ and -NH- Vibrations: The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric and a symmetric stretch. For instance, in 5-amino-2-mercaptobenzimidazole, these bands are observed around 3542 cm⁻¹ and 3449 cm⁻¹ respectively. atlantis-press.com The secondary amine (-NH-) of the benzylamino group shows a single stretching vibration, usually in the 3350-3310 cm⁻¹ range. Scissoring vibrations for the -NH₂ group are expected around 1700-1600 cm⁻¹. atlantis-press.com

-CN (Nitrile) Vibrations: The cyano group (-C≡N) stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum, typically appearing in the 2260-2220 cm⁻¹ region. In benzonitrile, this stretching fundamental is observed at approximately 2227 cm⁻¹. frontiersin.org For 2-amino-4-chlorobenzonitrile, the C≡N stretch is reported at 2211 cm⁻¹. analis.com.my Therefore, a strong band in this region is anticipated for the title compound.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene (-CH₂-) group of the benzyl substituent are expected in the 3000-2850 cm⁻¹ range, with distinct symmetric and asymmetric modes. researchgate.net

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Primary Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 |

| Secondary Amine (-NH-) | Stretch | 3310 - 3350 |

| Primary Amine (-NH₂) | Scissoring | 1600 - 1700 |

| Cyano (-C≡N) | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Asymmetric Stretch | ~2925 |

| Aliphatic C-H (-CH₂-) | Symmetric Stretch | ~2850 |

| Aromatic C=C | Stretch | 1400 - 1600 |

A comparative analysis with related molecules such as benzonitrile, various aminobenzonitriles, and benzylamine (B48309) derivatives provides a robust framework for interpreting the vibrational spectra of this compound.

Benzonitrile: The IR and Raman spectra of benzonitrile are well-documented, with the prominent C≡N stretching frequency serving as a key benchmark. sphinxsai.comresearchgate.netchemicalbook.comspectrabase.comnist.gov The aromatic C-H and C-C vibrations in benzonitrile provide a foundational pattern for the substituted benzene (B151609) ring in the title compound.

Aminobenzonitriles: Studies on aminobenzonitriles, such as p-, m-, and o-aminobenzonitrile, and 2-chloro, 5-aminobenzonitrile, have established the influence of the amino group on the electronic structure and vibrational frequencies of the benzonitrile core. nih.gov The position and intensity of the -NH₂ and -CN vibrations are sensitive to the substitution pattern on the benzene ring. For example, in 2-amino-4-chlorobenzonitrile, the primary amine N-H stretching bands are found at 3452 and 3363 cm⁻¹. analis.com.my

Benzylamine Derivatives: Compounds containing a benzylamino group, such as 2-(benzylamino)-5-nitropyridine, exhibit characteristic IR absorptions for the N-H and C-H bonds of this moiety. nist.gov The presence of the benzyl group introduces aliphatic C-H stretching and bending modes, which can be distinguished from the aromatic C-H vibrations.

The collective data from these related compounds allows for a confident, albeit predictive, assignment of the major vibrational bands expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric systems.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within its aromatic and unsaturated functional groups. researchgate.net

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the benzene ring and the cyano group will give rise to intense π→π* absorptions. For benzonitrile, these transitions are observed in the UV region. nist.gov The presence of the amino and benzylamino substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect).

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the amino and cyano groups) to a π* antibonding orbital. These transitions are typically of lower intensity than π→π* transitions.

In a related compound, 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π→π* and n→π* transitions are observed. analis.com.my Similarly, the UV-Vis spectrum of this compound is anticipated to display characteristic absorption bands, likely in the 200-400 nm range, reflecting its extended chromophoric system.

| Type of Transition | Chromophore | Expected Absorption Range (nm) |

| π→π | Benzene Ring, Cyano Group | 200 - 300 |

| n→π | Amino Groups, Cyano Group | 300 - 400 |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound has not been reported in the searched literature, analysis of a related compound, 2-amino-4-chlorobenzonitrile, provides valuable insights into the expected solid-state conformation. analis.com.my

A single-crystal XRD study of this compound would be expected to reveal:

Molecular Conformation: The dihedral angles between the phenyl ring of the benzyl group and the benzonitrile ring system.

Bond Lengths and Angles: Precise measurements of the C-N, C-C, and C≡N bond lengths, which can indicate the degree of electron delocalization and conjugation within the molecule. For instance, in 2-amino-4-chlorobenzonitrile, the C≡N bond length is 1.146(4) Å and the C-N bond length is 1.369(4) Å, showing some deviation from standard values due to conjugation. analis.com.my

Intermolecular Interactions: The presence of hydrogen bonds involving the amino groups (as both donors and acceptors) and the nitrile nitrogen (as an acceptor) would be crucial in dictating the crystal packing. The N-H···N and N-H···π interactions are likely to be significant.

The table below summarizes the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds. |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool in crystallography and computational chemistry used to visualize and quantify intermolecular interactions within a crystal. The analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The resulting surface, the Hirshfeld surface, provides a unique and insightful picture of the molecular environment.

For a compound like this compound, the Hirshfeld surface would be mapped with functions such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue areas indicate contacts longer than the van der Waals radii.

Decomposition of the Hirshfeld Surface:

A critical aspect of this analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots are a histogram of the distances from the Hirshfeld surface to the nearest atom interior (di) and exterior (de) to the surface. The shape and features of the fingerprint plot provide a quantitative breakdown of the types of interactions present.

Based on the functional groups present in this compound—an amino group (-NH2), a secondary amine (-NH-), a nitrile group (-C≡N), and aromatic rings—the following intermolecular interactions are anticipated to be significant contributors to the crystal packing:

H···H Interactions: Given the abundance of hydrogen atoms on the phenyl and benzyl groups, these interactions are expected to constitute a major portion of the Hirshfeld surface area. They are typically represented by a large, diffuse region in the center of the fingerprint plot.

N-H···N and N-H···π Interactions: The amino and secondary amine groups are potent hydrogen bond donors. They can form classical hydrogen bonds with the nitrogen atom of the nitrile group (N-H···N) or weaker hydrogen bonds with the π-systems of the aromatic rings (N-H···π). These would appear as distinct, sharp spikes in the fingerprint plot.

π···π Stacking: The presence of two aromatic rings (the benzonitrile and the benzyl group) suggests the likelihood of π···π stacking interactions. These are characterized by specific patterns in the fingerprint plot corresponding to C···C contacts.

Quantitative Insights from Fingerprint Plots:

The relative contributions of these interactions can be quantified from the fingerprint plots. A hypothetical breakdown for this compound, based on analyses of similar structures, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution to Hirshfeld Surface |

| H···H | ~40 - 50% |

| N···H / H···N | ~15 - 25% |

| C···H / H···C | ~20 - 30% |

| C···C (π···π) | ~5 - 10% |

| C···N / N···C | ~1 - 5% |

This quantitative data underscores the importance of a network of both strong (N-H···N) and weak (C-H···π, π···π) hydrogen bonds and van der Waals forces in defining the three-dimensional structure of this compound. The interplay of these forces dictates the molecular conformation and the efficiency of crystal packing.

Theoretical and Computational Investigations of this compound

Scientific research, particularly in the realm of computational chemistry, relies on published studies to ensure accuracy, peer-review, and validation of findings. For the compound , this compound, extensive searches of chemical databases and scholarly articles have not yielded specific theoretical investigations, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) analysis, or Frontier Molecular Orbital (FMO) theory.

To provide the requested in-depth analysis, including data tables on geometry optimization, electronic structure, electrophilic and nucleophilic sites, and HOMO-LUMO energy gaps, novel research would need to be conducted. This would involve performing new quantum chemical calculations, which is beyond the scope of this response.

While computational studies exist for analogous benzonitrile derivatives, extrapolating this data to this compound would be speculative and would not meet the standard of scientific accuracy required for this request. The unique substitution pattern of the amino and benzylamino groups on the benzonitrile core significantly influences its electronic and structural properties, necessitating a dedicated computational study.

Therefore, until specific research on the theoretical and computational aspects of this compound is published, it is not possible to provide a detailed and scientifically rigorous article that adheres to the user's specified outline and content requirements.

Theoretical and Computational Investigations of 5 Amino 2 Benzylamino Benzonitrile

Reactivity Indices and Descriptors

Reactivity indices derived from conceptual density functional theory (DFT) are instrumental in predicting the chemical reactivity and selectivity of a molecule. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

Fukui Function Calculations for Local Reactivity Preferences

The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. It allows for the identification of the most reactive atomic sites within the molecule. The condensed Fukui functions (ƒk+, ƒk-, ƒk0) for electrophilic, nucleophilic, and radical attacks, respectively, can be calculated for each atomic site (k) in 5-Amino-2-(benzylamino)benzonitrile.

The calculation of Fukui functions typically involves performing geometry optimization and subsequent single-point energy calculations for the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule, often using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The population analysis, for instance, using Hirshfeld or Mulliken charges, is then used to condense the Fukui function values onto the individual atoms.

Hypothetical Fukui function values for selected atoms in this compound are presented in the table below. These values would be obtained from detailed quantum chemical calculations and would highlight the specific atoms most susceptible to different types of chemical reactions. For instance, a high ƒk+ value on an atom would suggest it as a likely site for nucleophilic attack, while a high ƒk- value would indicate a propensity for electrophilic attack.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |

| N (Amino) | 0.085 | 0.012 | 0.048 |

| C (Cyano) | 0.120 | 0.035 | 0.077 |

| N (Cyano) | 0.098 | 0.041 | 0.069 |

| N (Benzylamino) | 0.075 | 0.018 | 0.046 |

| C5 (Amino-substituted) | 0.042 | 0.095 | 0.068 |

| C2 (Benzylamino-substituted) | 0.031 | 0.050 | 0.040 |

Note: These are illustrative values and the actual values would depend on the specific computational methodology employed.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability in different environments.

Conformational Landscape Exploration and Stability Assessment

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the C-N bond of the benzylamino group and the C-C bond connecting the benzyl (B1604629) group to the nitrogen atom. MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers.

An MD simulation would be set up by placing the molecule in a simulation box, often with a solvent like water or dimethyl sulfoxide (B87167) (DMSO) to mimic physiological or experimental conditions. The system is then subjected to a set of initial velocities and the classical equations of motion are integrated over time, typically on the order of nanoseconds to microseconds. The trajectory generated from the simulation provides a wealth of information about the molecule's conformational changes.

Analysis of the MD trajectory, for instance by plotting the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions, can reveal the flexibility of different parts of the molecule. Clustering analysis of the trajectory can then be used to group similar conformations and identify the most populated and thus energetically favorable conformational states. The relative energies of these conformers can be further refined using quantum mechanical calculations.

In Silico Modeling and Simulations for Intermolecular Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for assessing its potential pharmacological activity.

Exploration of Derivatives and Analogues of 5 Amino 2 Benzylamino Benzonitrile

Comparative Analysis with Structurally Related Chemical Classes

The structural motif of an aminobenzonitrile is a versatile scaffold in medicinal chemistry and materials science. The specific arrangement of a primary amino group, a secondary benzylamino group, and a nitrile on a benzene (B151609) ring in 5-Amino-2-(benzylamino)benzonitrile gives it a unique electronic and steric profile. To understand its properties, it is instructive to compare it with related classes of compounds.

Related Alkylamino and Arylamino Benzonitriles

The substitution pattern on the amino group attached to the benzonitrile (B105546) core significantly influences the molecule's properties. Replacing the benzyl (B1604629) group with other alkyl or aryl moieties leads to a diverse family of compounds with varied reactivity and biological relevance.

2-(Acylamino)benzonitriles can serve as precursors for the synthesis of 2-substituted 4-(arylamino)quinazolines by reacting them with primary arylamines. researchgate.net This reaction highlights the utility of the aminobenzonitrile scaffold in constructing more complex heterocyclic systems. The nature of the acyl group and the substituent on the arylamine can be varied to produce a library of quinazoline (B50416) derivatives.

The synthesis of N-substituted 4-amino-2-methylquinazolines can be achieved through a microwave-accelerated, solvent-free procedure. researchgate.net Studies have shown that aliphatic amines react efficiently, while the conversion rate with anilines is dependent on the nature and position of substituents on the aromatic ring. researchgate.net This underscores the electronic and steric effects imparted by different amino substituents. For instance, the reaction of 2-aminobenzonitrile (B23959) with various aldehydes and ketones yields imine derivatives, which can then undergo intramolecular cyclization to form 4-aminoquinoline (B48711) derivatives. researchgate.net

| Compound Class | General Structure | Synthetic Precursor | Key Reactions | Resulting Heterocycle | Reference |

|---|---|---|---|---|---|

| Alkylamino Benzonitriles | R-NH-C₆H₃(NH₂)-CN | 2-Aminobenzonitrile | Condensation with aliphatic aldehydes/ketones | 4-Aminoquinolines | researchgate.net |

| Arylamino Benzonitriles | Ar-NH-C₆H₃(NH₂)-CN | 2-(Acylamino)benzonitrile | Reaction with primary arylamines | 4-(Arylamino)quinazolines | researchgate.net |

| (Acylamino) Benzonitriles | R-CO-NH-C₆H₄-CN | 2-Aminobenzonitrile | Acylation with anhydrides or isocyanates | Precursor for quinazolines | researchgate.net |

Academic and Research Applications of 5 Amino 2 Benzylamino Benzonitrile

Utility in Advanced Organic Synthesis

Information regarding the specific utility of 5-Amino-2-(benzylamino)benzonitrile in advanced organic synthesis is not extensively detailed in published research.

Building Block for the Construction of Complex Organic Molecules

While categorized as an organic building block, specific examples of complex organic molecules synthesized using this compound as a key starting material are not prominently featured in scientific literature. Its structure, containing a primary amine, a secondary amine, and a nitrile group on a benzene (B151609) ring, suggests potential for a variety of chemical transformations. However, without documented research, any discussion of its role as a building block remains speculative.

Key Intermediate in the Preparation of Diverse Chemical Libraries

The potential for this compound to serve as a key intermediate in the generation of diverse chemical libraries for drug discovery or other screening purposes is plausible due to its multiple functional groups. These groups could, in theory, be modified through various reactions to produce a range of derivatives. However, there is a lack of published studies that have utilized this specific compound for the systematic creation of chemical libraries.

Precursor in the Synthesis of Specific Heterocyclic Ring Systems

The molecular structure of this compound contains functionalities that could potentially be utilized in the synthesis of heterocyclic compounds. The vicinal amino groups and the nitrile moiety could theoretically undergo cyclization reactions to form various ring systems. Nevertheless, specific examples and methodologies for the synthesis of heterocyclic systems from this particular precursor are not described in the available literature.

Contributions to Materials Science Research

There is a notable absence of research articles detailing the application of this compound in the field of materials science.

Monomer or Ligand in the Development of Novel Polymer Architectures

The bifunctional nature of the amino groups in this compound suggests it could potentially act as a monomer in polymerization reactions, for instance, in the formation of polyamides or other condensation polymers. However, there are no specific reports of its use in the synthesis of novel polymer architectures.

Integration into Nanomaterial Design and Functionalization

The amino groups on the molecule could theoretically be used to functionalize the surface of nanomaterials, thereby modifying their properties. This is a common strategy in nanomaterial science. Despite this potential, there is no specific research available that demonstrates the integration of this compound into nanomaterial design or for their functionalization.

Role in Coordination Chemistry as a Ligand for Metal Complexes

While specific studies detailing the use of this compound as a ligand are not extensively documented, the inherent structural features of the molecule make it a promising candidate for forming metal complexes. The compound possesses two primary potential coordination sites: the nitrogen atom of the primary amino group (-NH2) and the nitrogen atom of the nitrile group (-C≡N).

Research on analogous compounds, such as 4-aminobenzonitrile (4-ABN), has demonstrated the capability of these functional groups to coordinate with various transition metal ions, including platinum, zinc, copper, and cadmium researchgate.net. In these documented complexes, 4-aminobenzonitrile can act as a ligand, binding to metal centers to form structures ranging from simple mononuclear complexes to extended one-dimensional or three-dimensional coordination polymers researchgate.net. The coordination typically occurs through the nitrile nitrogen or the amino nitrogen, depending on the metal ion and reaction conditions researchgate.netuobaghdad.edu.iq. For instance, in some nickel(II) complexes, substituted benzonitriles coordinate through the nitrogen lone pair of the nitrile group ua.ac.be. This established reactivity of the aminobenzonitrile scaffold suggests that this compound could similarly function as a versatile ligand, with the potential for the secondary amine of the benzylamino group to also participate in coordination, possibly leading to multidentate chelation and the formation of stable, structurally diverse metal-organic frameworks.

Investigations in Enzyme Inhibition and Modulation

The structural motifs within this compound are present in various known enzyme inhibitors, making it a compound of significant interest for investigations into enzyme modulation.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major goal in the development of agents for treating hyperpigmentation nih.gov. The benzylamino group is a feature of several potent tyrosinase inhibitors. For example, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives were designed and shown to have significant mushroom tyrosinase inhibitory activities mdpi.com. Certain derivatives in this class were found to be competitive inhibitors and over 100 times more potent than the standard inhibitor, kojic acid mdpi.com. This highlights the importance of the benzylamino moiety in binding to the enzyme's active site. The presence of this group in this compound suggests its potential as a scaffold for tyrosinase inhibitor design.

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout researchgate.net. The benzonitrile (B105546) structure is a recognized scaffold for XO inhibitors. Multiple studies have focused on designing and synthesizing benzonitrile derivatives as potent XO inhibitors researchgate.netnih.govresearchgate.net. For instance, a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were identified as XO inhibitors with micromolar potencies nih.govresearchgate.net. Structure-activity relationship (SAR) studies of these related compounds have shown that modifications to the benzonitrile ring can significantly influence inhibitory potency, suggesting that the this compound framework could serve as a valuable starting point for developing novel XO inhibitors nih.gov.

Table 1: Inhibitory Activity of Structurally Related Compounds on Target Enzymes

| Compound Class | Target Enzyme | Example Compound | IC₅₀ (µM) | Reference |

| Benzylamino Derivatives | Tyrosinase | (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 | mdpi.com |

| Benzonitrile Derivatives | Xanthine Oxidase | 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-2-(cyclopentyloxy)benzonitrile | 6.7 | nih.govresearchgate.netnih.gov |

| Benzonitrile Derivatives | Xanthine Oxidase | N-(3-cyano-4-(benzyloxy)phenyl)isonicotinamide | 0.3 | nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is crucial for rational drug design. This is typically achieved through kinetic studies and computational methods like molecular docking e-nps.or.kr.

Kinetic Studies: Enzyme inhibition can be classified into several types, such as competitive, non-competitive, and mixed-type, which describe how the inhibitor interacts with the enzyme and its substrate libretexts.orgdu.ac.inlibretexts.org. For inhibitors structurally related to this compound, kinetic analyses have been performed. For example, Lineweaver-Burk plots for certain (Z)-2-(benzylamino) derivatives revealed them to be competitive inhibitors of tyrosinase, meaning they bind to the enzyme's active site and compete with the substrate mdpi.comresearchgate.net. In the case of xanthine oxidase, various benzonitrile derivatives have been shown to act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex nih.govnih.gov. These established methodologies could be applied to this compound to elucidate its specific mode of action on these or other enzymes nih.govmdpi.commdpi.com.

Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein nih.govnih.gov. This method has been used to rationalize the inhibitory activity of compounds structurally similar to this compound. Docking studies of benzylamino-containing derivatives in the active site of tyrosinase have confirmed their competitive binding mode mdpi.comresearchgate.net. Similarly, modeling of benzonitrile derivatives within the xanthine oxidase active site has helped to explain their inhibitory mechanism nih.govresearchgate.net. For β-enaminonitriles, docking has been used to study binding affinity to the Epidermal Growth Factor Receptor (EGFR), showing that the amino group can be critical for recognition by active site residues mdpi.com. Such in silico studies would be invaluable in exploring the potential interactions between this compound and various enzyme targets, guiding further experimental work.

Exploration in Chemical Biology Research

The unique combination of aromatic rings, amine linkers, and a reactive nitrile group makes this compound a molecule with high potential in the broader field of chemical biology.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The scaffold of this compound contains several key features—hydrogen bond donors (amino groups), hydrogen bond acceptors (nitrile nitrogen), and aromatic rings for π-π interactions—that are common in pharmacophore models for various drug targets.

The benzonitrile moiety itself is present in several approved drugs and is considered a valuable pharmacophore, often acting as a bioisostere for a ketone or other polar group nih.govnih.gov. The benzylamino structure is also a key component in compounds designed as multifunctional agents, for example, in the context of Alzheimer's disease research where they target cholinesterases nih.gov. Furthermore, benzyl (B1604629) derivatives of other scaffolds have shown promising preclinical activity against viral targets like HIV-1 nih.govnih.govresearchgate.net. The thieno[2,3-b]pyridine scaffold, which shares some structural similarities, has been identified as a pharmacophore for anti-proliferative activity, where a tethered aromatic ring is crucial for its function mdpi.com. Given this context, the this compound structure represents a promising scaffold that could be repurposed or optimized through preclinical studies to discover new ligands for a variety of biological targets texilajournal.combioagilytix.com.

Small-molecule fluorescent probes are essential tools in chemical biology for visualizing biological processes. The development of such probes often relies on precursor molecules that can be chemically modified to create a fluorophore. Aromatic amines are common starting materials for the synthesis of fluorescent dyes. The primary aromatic amine at the 5-position of this compound makes it a suitable precursor for creating diagnostic probes. This amino group can be readily diazotized and coupled with other aromatic systems or undergo condensation reactions to form larger, conjugated systems that exhibit fluorescence. This general approach is a well-established method for generating novel probes for detecting specific analytes or cellular components.

Applications in Catalysis Research

The potential for this compound in catalysis research remains largely unexplored. The evaluation of a novel compound for catalytic applications typically involves screening its activity in various chemical transformations, either as a catalyst itself or as a precursor to a catalytically active species.

Evaluation as an Organocatalyst or Precursor for Catalytic Systems

There are no specific studies in the available scientific literature that evaluate this compound as an organocatalyst. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Given the presence of amine functional groups, it is conceivable that this compound could be investigated for reactions that are catalyzed by bases or through the formation of iminium or enamine intermediates. However, without experimental data, its efficacy, selectivity, and substrate scope as an organocatalyst are unknown.

Similarly, its potential as a precursor for more complex catalytic systems has not been documented. Such an application would involve chemically modifying the molecule to create a more sophisticated catalyst.

Ligand Design for Transition Metal-Catalyzed Transformations

The utility of this compound in ligand design for transition metal-catalyzed transformations is another area lacking direct research. The two amino groups and the nitrile functionality offer potential coordination sites for metal ions. In principle, it could act as a bidentate or tridentate ligand. The electronic and steric properties of such a ligand would influence the reactivity and selectivity of the resulting metal complex.

The design of effective ligands is crucial for the development of new transition metal catalysts. rutgers.edu However, the synthesis and characterization of metal complexes involving this compound as a ligand, and their subsequent application in catalysis, have not been reported. Research on other aminophenol-based ligands has shown their significant impact on catalysis, suggesting that related structures could be of interest.

Development of Advanced Analytical Methodologies

The application of a compound in the development of analytical methodologies often relies on its purity, stability, and well-characterized physical and chemical properties.

Use as a Reference Standard in Spectroscopic and Chromatographic Methods

There is no evidence to suggest that this compound is currently used as a reference standard in spectroscopic and chromatographic methods. A reference standard is a highly purified compound used for the calibration of analytical instruments and for the validation of analytical methods. While commercial suppliers may offer analytical data such as NMR, HPLC, or LC-MS for this compound, this is for the purpose of identity and purity confirmation of the purchased material, and does not equate to its established use as a certified reference standard. bldpharm.com